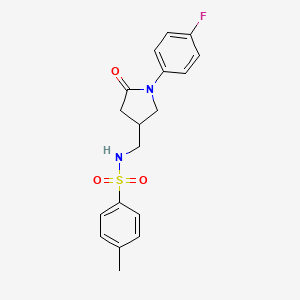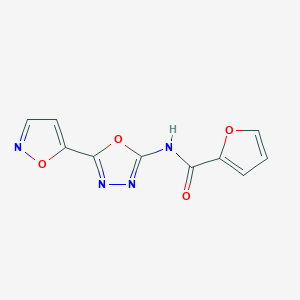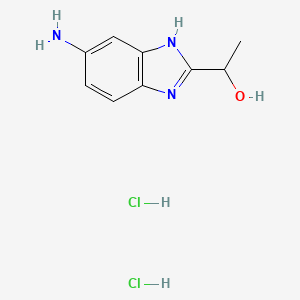![molecular formula C11H6INO B3003055 6-Iodo-1H-benzo[cd]indol-2-one CAS No. 24950-40-1](/img/structure/B3003055.png)
6-Iodo-1H-benzo[cd]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1H-benzo[cd]indol-2-one is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 6-Iodo-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
This compound enters the cancer cells via the polyamine transporter localized in the lysosomes . This compound causes autophagy and apoptosis . Autophagy is a process where the cell degrades its own components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .
Pharmacokinetics
The compound is known to be soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which can lead to the death of these cells. Additionally, it exhibits stronger green fluorescence than its analogs, indicating its potential as an imaging agent .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of lysosomes and polyamine transporters . Environmental factors that affect the stability and function of these cellular components could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
6-Iodo-1H-benzo[cd]indol-2-one has shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), exhibiting inhibitory activities . Compound 6a, a derivative of this compound, has shown the strongest inhibitory activity against AChE, with an IC50 value of 0.16 μM . Another derivative, compound 6i, has shown the strongest inhibitory activity against BuChE, with an IC50 value of 5.37 μM .
Cellular Effects
This compound and its derivatives have shown lower cytotoxicity in SH-SY5Y, HepG2, and HL-7702 cells compared to mitoxantrone . The most active compound, 6a, has been successfully used for live-cell imaging of SH-SY5Y cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the catalytic active site and peripheral anionic site of AChE . This binding interaction results in the inhibition of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1H-benzo[cd]indol-2-one typically involves the iodination of benzo[cd]indol-2-one. One common method is the reaction of benzo[cd]indol-2-one with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-1H-benzo[cd]indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in organic solvents like acetone or dichloromethane.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
6-Iodo-1H-benzo[cd]indol-2-one has several scientific research applications:
Comparaison Avec Des Composés Similaires
6-Iodo-1H-benzo[cd]indol-2-one can be compared with other indole derivatives such as:
1H-Indole-2,3-dione: Known for its use in the synthesis of various bioactive compounds.
1H-Indole-3-carboxaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-acetic acid: A plant hormone with applications in agriculture.
The uniqueness of this compound lies in its specific iodine substitution, which imparts unique chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
IUPAC Name |
6-iodo-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6INO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMXUJUVJKYTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-6-acetamido-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3002975.png)
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)


![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
